2-(5-amino-3-(ethylthio)-4-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-1-yl)-N-(2-chlorophenyl)acetamide
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Description
2-(5-amino-3-(ethylthio)-4-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-1-yl)-N-(2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C20H21ClN4O4S2 and its molecular weight is 480.98. The purity is usually 95%.
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Biological Activity
2-(5-amino-3-(ethylthio)-4-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-1-yl)-N-(2-chlorophenyl)acetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C21H24N4O4S2
- Molecular Weight : 460.6 g/mol
- IUPAC Name : 2-[5-amino-3-(ethylthio)-4-(4-methoxyphenyl)sulfonyl]-1H-pyrazol-1-yl]-N-(2-chlorophenyl)acetamide
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial properties, anti-inflammatory effects, and potential as an anticancer agent.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated, demonstrating significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.22 | 0.25 |
Staphylococcus epidermidis | 0.20 | 0.23 |
These results indicate that the compound not only inhibits bacterial growth but also exerts bactericidal effects, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
The compound has shown promise as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. In vitro assays have demonstrated that it exhibits significant selectivity towards COX-2 compared to COX-1, which is crucial for minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Compound | IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
---|---|---|
2-(5-amino...acetamide | 0.011 | 38 |
This selectivity suggests that the compound could be developed as a safer alternative for treating inflammatory conditions .
Anticancer Potential
The anticancer activity of this compound has been explored through various in vitro models. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines, particularly those associated with breast and colon cancers.
In one study, compounds similar in structure exhibited IC50 values below 1 µg/mL against cancer cell lines, indicating strong cytotoxicity. This suggests that modifications to the pyrazole moiety can enhance anticancer activity .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.
- Oxidative Stress Induction : The presence of the ethylthio group may play a role in generating reactive oxygen species (ROS), contributing to its cytotoxic effects against cancer cells.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of both the ethylthio and methoxybenzenesulfonyl groups is critical for enhancing biological activity. Variations in these substituents can significantly alter the potency and selectivity of the compound against various biological targets.
Case Studies
Several case studies have reported on the efficacy of similar pyrazole derivatives in clinical settings:
- A derivative with structural similarities demonstrated significant antimicrobial effects in patients suffering from chronic infections.
- Another study highlighted its potential as a COX-2 inhibitor in animal models, showing reduced inflammation without significant side effects.
Properties
IUPAC Name |
2-[5-amino-3-ethylsulfanyl-4-(4-methoxyphenyl)sulfonylpyrazol-1-yl]-N-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4S2/c1-3-30-20-18(31(27,28)14-10-8-13(29-2)9-11-14)19(22)25(24-20)12-17(26)23-16-7-5-4-6-15(16)21/h4-11H,3,12,22H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTVNWMMPNHVMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)N)CC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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